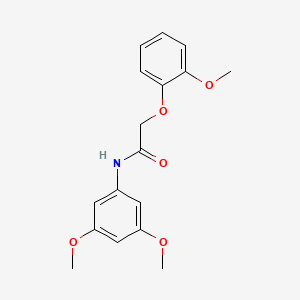![molecular formula C17H17NO5 B5879793 (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to have anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to reduce inflammation in animal models of arthritis and colitis.
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and spread of tumors in animal models of cancer.
Mécanisme D'action
The exact mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to improve insulin sensitivity and to reduce oxidative stress and lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid in lab experiments is its well-established synthesis method and chemical stability. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is also relatively inexpensive and easy to obtain. However, one limitation of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are a number of potential future directions for research on (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to improve insulin sensitivity and to reduce inflammation and oxidative stress, which are factors involved in the development of these disorders.
Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have neuroprotective properties and to improve cognitive function in animal models of these diseases.
Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid and to optimize its synthesis and dosing for use in scientific research.
Méthodes De Synthèse
The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid involves the reaction of naproxen with 4-aminophenol and chloroacetyl chloride. The resulting intermediate is then reacted with 2-methoxyaniline to produce (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
Propriétés
IUPAC Name |
2-[4-[[2-(2-methoxyphenyl)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-15-5-3-2-4-12(15)10-16(19)18-13-6-8-14(9-7-13)23-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJWGWSZHIAOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2-Methoxyphenyl)acetyl]amino}phenoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5879711.png)


![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)






![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)